molecular formula C20H15BrN2O4S B2574286 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-91-1

2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2574286
CAS No.: 922034-91-1
M. Wt: 459.31
InChI Key: DCRRJJNFXXTQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered ring containing oxygen and nitrogen atoms, with a ketone group at position 11 and a methyl substituent at position 6. The brominated benzenesulfonamide moiety is attached at position 2, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-12-6-8-18-16(10-12)22-20(24)14-11-13(7-9-17(14)27-18)23-28(25,26)19-5-3-2-4-15(19)21/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRJJNFXXTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the core dibenzo[b,f][1,4]oxazepine structure. The sulfonamide group is then introduced through a reaction with benzenesulfonic acid chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromate or hypobromite derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Alkyl or aryl-substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Varied Substituents

Key Compounds:

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (ID: F732-0185)

  • Molecular Formula : C₂₀H₁₆N₂O₄S
  • Molecular Weight : 380.42 g/mol
  • Substituents : Lacks the bromine atom present in the target compound.
  • Synthesis : Prepared via sulfonamide coupling protocols similar to those described for thiazepine analogs .

4-Ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (ID: F732-0174)

  • Molecular Formula : C₂₂H₂₀N₂O₄S
  • Molecular Weight : 408.47 g/mol
  • Substituents : Ethyl group at the para position of the benzene ring instead of bromine.
  • Availability : 18 mg (vs. 13 mg for F732-0185), indicating scalability differences in synthesis .

N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

  • Substituents : Dual methyl groups at positions 8 and N, with a 4-methylphenyl group.
  • Structural Impact : Increased hydrophobicity compared to the brominated derivative .
Comparative Table: Sulfonamide Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Availability
Target Compound C₂₁H₁₇BrN₂O₄S ~465.39 (estimated) 2-Bromo, 8-methyl Not reported
F732-0185 C₂₀H₁₆N₂O₄S 380.42 Unsubstituted benzene 13 mg available
F732-0174 C₂₂H₂₀N₂O₄S 408.47 4-Ethyl 18 mg available
N,8-Dimethyl analog C₂₃H₂₂N₂O₄S 438.50 N,8-Dimethyl, 4-methylphenyl Not reported

Key Observations :

  • Bromination increases molecular weight by ~85 g/mol compared to F732-0185, likely enhancing steric bulk and electrophilicity.
  • Ethyl or methyl substituents improve lipophilicity, which may influence membrane permeability .

Heterocyclic Core Modifications: Oxazepine vs. Thiazepine Analogs

Key Compounds:

10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide

  • Core Structure : Replaces oxygen with sulfur in the seven-membered ring.
  • Synthesis : Uses NaH and DMF for carboxylate activation, yielding 9% after HPLC purification .

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide

  • Functional Group : Acetamide instead of sulfonamide.
  • Analytical Data : LCMS RT = 5.33 min, m/z = 449.1 [M+H+] .
Comparative Table: Core Modifications
Compound Heterocycle Key Functional Group Molecular Weight (g/mol) Synthesis Yield
Target Compound Oxazepine Sulfonamide ~465.39 Not reported
Thiazepine Carboxylic Acid Thiazepine Carboxylic acid 368.40 (estimated) 9%
Thiazepine Acetamide Thiazepine Acetamide 449.1 [M+H+] Protocol B

Key Observations :

  • Sulfonamide groups (as in the target compound) enhance hydrogen-bonding capacity compared to acetamides .

Functional Group Variations: Amides and Carbamates

Key Compounds:

BT2: (10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-carbamic acid ethyl ester Structure: Carbamate group instead of sulfonamide.

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a)

  • Synthesis : 48% yield via coupling with phenylacetic acid .

Key Observations :

  • Carbamates (e.g., BT2) and amides (e.g., 8a) exhibit distinct metabolic stability profiles compared to sulfonamides.
  • The bromine atom in the target compound may confer resistance to oxidative metabolism .

Biological Activity

2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of a sulfonamide group and a bromine atom enhances its reactivity and may influence its pharmacological properties.

Molecular Characteristics

The molecular formula of this compound is C21H15BrN2O3C_{21}H_{15}BrN_{2}O_{3}, with a molecular weight of approximately 423.3 g/mol. The structure includes a dibenzo core known for diverse biological activities, which positions this compound as a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC21H15BrN2O3C_{21}H_{15}BrN_{2}O_{3}
Molecular Weight423.3 g/mol
Functional GroupsSulfonamide, Ketone
CAS Number922083-65-6

Biological Activity Overview

Research into the biological activity of this compound has highlighted several promising areas:

1. Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.

In a related study, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus . This suggests that the compound may possess comparable antibacterial properties.

2. Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide derivatives was evaluated in vivo using carrageenan-induced rat paw edema models. Compounds exhibiting similar functional groups displayed significant inhibition rates of edema formation (up to 94.69% at specific time points) . This indicates that this compound could also exert anti-inflammatory effects.

3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. In studies involving related compounds, some exhibited IC50 values comparable to Vitamin C, suggesting strong antioxidant capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Study on Antimicrobial Effects:
A recent study synthesized various benzenesulphonamide derivatives and assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had potent activity against S. aureus and Pseudomonas aeruginosa, with MIC values indicating strong antimicrobial potential .

Anti-inflammatory Mechanism Investigation:
Research focusing on the anti-inflammatory mechanisms of similar sulfonamides suggested that they inhibit pro-inflammatory cytokines and mediators involved in inflammatory pathways . This supports the hypothesis that this compound could function through similar mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.